molecular formula C15H12N4OS B2779350 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide CAS No. 1798520-25-8

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2779350
CAS No.: 1798520-25-8
M. Wt: 296.35
InChI Key: RKPKGQILDXKDJM-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is a heterocyclic compound that features a pyrazine ring substituted with a carboxamide group and a pyridine ring attached to a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the Pyridine-Thiophene Intermediate: The initial step involves the coupling of a thiophene derivative with a pyridine derivative.

    Introduction of the Pyrazine Ring: The pyridine-thiophene intermediate is then reacted with a pyrazine derivative under conditions that facilitate the formation of the pyrazine ring.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyrazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide is unique due to its combination of a thiophene moiety with a pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications, from medicinal chemistry to materials science.

Properties

IUPAC Name

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c20-15(14-9-16-2-3-18-14)19-7-11-5-13(8-17-6-11)12-1-4-21-10-12/h1-6,8-10H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPKGQILDXKDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CN=CC(=C2)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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